Manumycin F

描述

属性

分子式 |

C31H34N2O7 |

|---|---|

分子量 |

546.6 g/mol |

IUPAC 名称 |

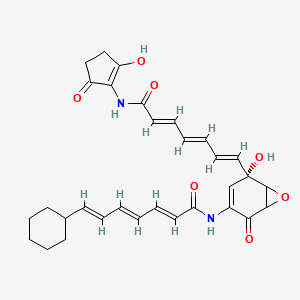

(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide |

InChI |

InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+/t29?,30?,31-/m0/s1 |

InChI 键 |

SSHVAUUEPNULMP-FAYOCOEBSA-N |

手性 SMILES |

C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=C[C@](C3C(C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O |

规范 SMILES |

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O |

同义词 |

manumycin F |

产品来源 |

United States |

Foundational & Exploratory

Manumycin F: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manumycin F is a member of the manumycin class of antibiotics, a family of natural products isolated from Streptomyces species.[1] These compounds are characterized by a complex chemical structure featuring a central epoxycyclohexenone moiety.[1][2] this compound, along with its analogues, has garnered significant interest in the scientific community for its biological activities, including antibacterial properties and potential as an anticancer agent.[1][3] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, its mechanism of action primarily as a farnesyltransferase inhibitor, and its impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex polyketide with a defined stereochemistry that is crucial for its biological activity.[1][2] Its structure is characterized by a central epoxycyclohexenone ring system, a polyene chain, and an amide linkage.[2] The S configuration at the C-4 position of the epoxycyclohexenone moiety is a key feature of this compound.[1][2]

Table 1: Physicochemical Properties of this compound and Related Analogue Manumycin A

| Property | Value (this compound) | Value (Manumycin A) | Reference(s) |

| Chemical Formula | C31H34N2O7 | C31H38N2O7 | [2],[4] |

| Molecular Weight | 546.6 g/mol | 550.6 g/mol | [2],[4] |

| IUPAC Name | (2E,4E,6E)-7-Cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide | (2E,4E,6R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide | [2],[4] |

| CAS Number | 156317-47-4 | 52665-74-4 | [2],[5] |

| Appearance | Pale yellow powder | Pale yellow secondary metabolite | [6],[7] |

| Solubility | Not explicitly stated for this compound | Soluble in DMSO to 10 mM, DMF (20 mg/ml), and Ethanol (5 mg/ml) | [8],[9] |

Biological Activity and Mechanism of Action

This compound exhibits activity against Gram-positive bacteria.[1][3] More significantly, it demonstrates moderate inhibitory effects on the farnesylation of the p21 Ras protein, a key player in cell signaling and oncogenesis.[1] This inhibitory action on farnesyltransferase is a hallmark of the manumycin class of compounds and is the primary mechanism behind their anticancer potential.[7][10]

Inhibition of Farnesyltransferase and the Ras Signaling Pathway

Ras proteins are small GTPases that act as molecular switches in intracellular signaling networks, controlling processes such as cell proliferation, differentiation, and survival.[11][12] For Ras to become active and localize to the cell membrane, it must undergo a post-translational modification called farnesylation, which is catalyzed by the enzyme farnesyltransferase (FTase).[7]

Manumycin A, a closely related analogue of this compound, is a potent and selective inhibitor of FTase.[8] It acts as a competitive inhibitor with respect to farnesyl pyrophosphate (FPP), one of the substrates of the enzyme.[7] By blocking farnesylation, manumycins prevent the proper functioning of Ras, thereby disrupting downstream signaling cascades.[7] This leads to an inhibition of cell growth and can induce apoptosis (programmed cell death).[13]

The Ras signaling pathway is a critical cascade that is often dysregulated in cancer.[14] Upon activation by upstream signals, Ras-GTP activates a series of protein kinases, including the well-studied MAPK/ERK pathway (RAF-MEK-ERK) and the PI3K/AKT pathway.[11][12][14] These pathways ultimately regulate the expression of genes involved in cell proliferation and survival.

References

- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (156317-47-4) for sale [vulcanchem.com]

- 3. Manumycin F_TargetMol [targetmol.com]

- 4. Manumycin | C31H38N2O7 | CID 6438330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Nisamycin, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Manumycin A, Ras farnesyltransferase inhibitor (CAS 52665-74-4) | Abcam [abcam.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biologydiscussion.com [biologydiscussion.com]

- 12. Ras GTPase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Manumycin F Analogues and Derivatives as Farnesyltransferase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The manumycin family of antibiotics, natural products isolated from Streptomyces species, has garnered significant attention for its potent biological activities, primarily as inhibitors of farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of various proteins, most notably the Ras family of small GTPases, which are pivotal in signal transduction pathways regulating cell growth, proliferation, and differentiation. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development. This guide provides a comprehensive overview of Manumycin F and its analogues, focusing on their mechanism of action, structure-activity relationships, and biological effects. While detailed data on this compound derivatives are limited, this document extrapolates from the broader manumycin class, with Manumycin A as a key exemplar, to provide a thorough understanding of this promising class of compounds.

Introduction: The Manumycin Class of Antibiotics

Manumycins are polyketide-derived natural products characterized by a unique chemical scaffold. Manumycin A was the first to be identified as a potent and specific inhibitor of FTase, acting as a competitive inhibitor with respect to farnesyl pyrophosphate (FPP), the enzyme's isoprenoid substrate.[1] Subsequently, other members of this class, including Manumycins E, F, and G, have been isolated and characterized.[2] These compounds exhibit a range of biological activities, including antibacterial, antifungal, and, most notably, anticancer properties.[2][3][4]

This compound, along with E and G, was isolated from the culture broth of Streptomyces sp. strain WB-8376.[2] These compounds are active against Gram-positive bacteria and demonstrate moderate inhibitory effects on the farnesylation of the p21 Ras protein.[2] Their cytotoxic activity against the human colon tumor cell line HCT-116 has been described as weak, suggesting that structural modifications may be necessary to enhance their anticancer potency.[2]

Mechanism of Action: Inhibition of Farnesyltransferase and Downstream Signaling

The primary molecular target of the manumycin class of compounds is farnesyltransferase (FTase). FTase catalyzes the attachment of a 15-carbon farnesyl isoprenoid lipid to a cysteine residue within a C-terminal "CAAX box" motif of substrate proteins. The farnesylation of Ras proteins is essential for their localization to the plasma membrane, a prerequisite for their activation and subsequent engagement of downstream effector pathways.

By inhibiting FTase, manumycin analogues prevent Ras farnesylation, leading to the accumulation of inactive, cytosolic Ras. This blockade disrupts the oncogenic signaling cascade, primarily affecting the Ras-Raf-MEK-ERK (MAPK) and the PI3K-AKT pathways.

Inhibition of the Ras-Raf-MAPK Signaling Pathway

The Ras-Raf-MAPK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Manumycin-induced inhibition of Ras farnesylation prevents the recruitment of the Raf kinase to the cell membrane, thereby blocking the activation of the entire MAPK cascade.

Caption: Inhibition of the Ras-Raf-MAPK Signaling Pathway by Manumycin Analogues.

Impact on the PI3K-AKT Signaling Pathway

The PI3K-AKT pathway is another crucial signaling route downstream of Ras that promotes cell survival and inhibits apoptosis. Manumycin analogues can also attenuate this pathway by preventing the activation of PI3K by Ras, leading to decreased phosphorylation and activation of AKT. This contributes to the pro-apoptotic effects of these compounds.

Caption: Attenuation of the PI3K-AKT Survival Pathway by Manumycin Analogues.

Quantitative Bioactivity Data

While specific quantitative data for this compound analogues are not widely available in the public domain, data for Manumycin A and other members of the class provide valuable insights into their potential potency. The following table summarizes representative IC50 values for Manumycin A against various cancer cell lines and farnesyltransferase.

| Compound | Target | Assay Type | IC50 Value | Reference |

| Manumycin A | Human Farnesyltransferase | Cell-free enzyme assay | 58.03 µM | [5] |

| C. elegans Farnesyltransferase | Cell-free enzyme assay | 45.96 µM | [5] | |

| LNCaP (Prostate Cancer) | Cell viability (MTT) | ~8.8 µM | [5] | |

| HEK293 (Human Embryonic Kidney) | Cell viability (MTT) | ~10 µM | [5] | |

| PC3 (Prostate Cancer) | Cell viability (MTT) | ~12 µM | [5] | |

| Manumycins E, F, G | Human Colon Tumor (HCT-116) | Cytotoxicity Assay | Weak Activity | [2] |

| p21 Ras Farnesylation | Enzyme Inhibition | Moderate Inhibition | [2] |

Note: The terms "weak" and "moderate" are as described in the cited literature and quantitative values were not provided.

Structure-Activity Relationships (SAR)

The biological activity of the manumycin class is intrinsically linked to its chemical structure. Key structural features include a central epoxy-cyclohexenone core, a lower polyene chain, and an upper triene chain terminating in a cyclopentenone moiety. Structure-activity relationship (SAR) studies, primarily on Manumycin A and its derivatives, have highlighted the importance of these features for FTase inhibition and cytotoxic activity.[6][7]

-

The Epoxy-cyclohexenone Core: This central ring system is crucial for the overall conformation of the molecule.

-

The Polyene Chains: The length and conformation of the upper and lower polyene chains are critical for binding to the farnesyl pyrophosphate binding site of FTase. Modifications to these chains can significantly impact inhibitory potency.

-

Terminal Functional Groups: The terminal cyclopentenone and the amide linkages are also important for biological activity.

The development of novel this compound analogues would likely focus on systematic modifications of these structural components to enhance potency against FTase, improve selectivity, and increase cytotoxicity against cancer cells.

Experimental Protocols

The evaluation of this compound analogues and other farnesyltransferase inhibitors involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.

Farnesyltransferase (FTase) Inhibition Assay (Fluorimetric)

This assay quantitatively measures the inhibition of FTase activity. It is based on the FTase-catalyzed transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate, resulting in a change in fluorescence.

Materials:

-

Purified farnesyltransferase enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansyl-peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM KCl, 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)

-

Test compounds (this compound analogues) dissolved in DMSO

-

Black, flat-bottom 384-well plates

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)

Procedure:

-

Enzyme Preparation: Dilute the purified FTase enzyme to the desired concentration in cold assay buffer.

-

Compound Plating: Add 5 µL of test compound dilutions (in DMSO) to the wells of the 384-well plate. For control wells (no inhibition) and blank wells (no enzyme), add 5 µL of DMSO.

-

Enzyme Addition: Add 5 µL of the diluted FTase enzyme to the test compound and control wells. Add 5 µL of assay buffer to the blank wells.

-

Pre-incubation: Mix the plate gently and incubate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Prepare a working reagent by mixing the Dansyl-peptide substrate and FPP in the assay buffer. Add 15 µL of the working reagent to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Read the fluorescence intensity kinetically for 60 minutes at λex/em = 340/550 nm.

-

Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each compound concentration relative to the control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, PC3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well tissue culture plates

-

Multichannel pipette

-

Microplate spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment by normalizing to the untreated control cells (100% viability). Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis of MAPK Pathway Activation

Western blotting is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to confirm the mechanism of action of the this compound analogues.

Materials:

-

Cancer cells treated with this compound analogues

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treating cells with the compounds for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:2000 in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., β-actin).

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.

Experimental and Logical Workflow

The preclinical evaluation of a novel this compound analogue typically follows a structured workflow to assess its potential as an anticancer agent.

Caption: Preclinical Evaluation Workflow for this compound Analogues.

Conclusion and Future Directions

The manumycin class of natural products represents a promising scaffold for the development of novel anticancer therapeutics. Their well-defined mechanism of action as farnesyltransferase inhibitors provides a strong rationale for their further investigation. While research has predominantly focused on Manumycin A, the existence of analogues like this compound with moderate FTase inhibitory activity suggests that this chemical space is ripe for exploration.[2]

Future efforts should be directed towards the semi-synthesis or total synthesis of novel this compound derivatives with improved potency and pharmacological properties. A systematic SAR campaign, guided by the detailed experimental protocols outlined in this guide, will be essential to identify lead candidates. The ultimate goal is to develop analogues with enhanced cytotoxicity against a broad range of human cancers, paving the way for their advancement into preclinical and, eventually, clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structure of manumycin. I. Characterization, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alisamycin, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]

- 6. Nisamycin, a new manumycin group antibiotic from Streptomyces sp. K106. II. Structure determination and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The structure of manumycin. II. Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Manumycin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manumycin F belongs to the manumycin family of polyketide antibiotics produced by Streptomyces species, which are noted for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound. Drawing upon research on closely related manumycin-type compounds, this document outlines the key enzymatic steps, precursor molecules, and the genetic architecture of the biosynthetic gene cluster likely responsible for its production. This guide also includes generalized experimental protocols for the elucidation of such pathways and presents available quantitative data for related molecules to serve as a reference for future research and drug development endeavors.

Introduction

The manumycin family of natural products, isolated from various Streptomyces species, has attracted significant scientific interest due to their potent biological activities. These compounds are characterized by a central m-C₇N aminocyclitol core, a five-carbon cyclized unit (C₅N), and two polyketide side chains of varying lengths and functionalities. This compound, along with its congeners Manumycin E and G, was first isolated from the culture broth of Streptomyces sp. strain WB-8376.[1] While the precise biosynthetic pathway of this compound has not been fully elucidated, extensive research on other manumycin-type antibiotics, such as asukamycin and manumycin A, provides a robust framework for proposing a putative biosynthetic route.[2][3]

This guide synthesizes the current understanding of manumycin biosynthesis to present a detailed model for the formation of this compound. It is intended to be a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of manumycin-type compounds is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, along with a variety of tailoring enzymes. The proposed pathway for this compound can be conceptually divided into the formation of its core structural components and their subsequent assembly and modification.

A proposed biosynthetic pathway for this compound is depicted below.

Formation of the Core Units

-

The m-C₇N Core: The central aminocyclitol core is derived from intermediates of primary metabolism, specifically a C₃ unit from the triose phosphate pool (e.g., glyceraldehyde-3-phosphate) and a C₄ unit from the TCA cycle (e.g., succinyl-CoA).

-

The C₅N Unit: The five-carbon cyclized moiety, 2-amino-3-hydroxycyclopent-2-enone, is biosynthesized from 5-aminolevulinic acid (ALA). ALA itself is formed from the condensation of succinyl-CoA and glycine.

Polyketide Chain Elongation

This compound possesses two distinct polyketide side chains, an "upper" and a "lower" chain, which are synthesized by a Type I Polyketide Synthase (PKS).

-

Lower Polyketide Chain: This chain is typically initiated with the m-C₇N core and extended by the sequential addition of acyl-CoA extender units, likely acetyl-CoA.

-

Upper Polyketide Chain: The upper chain exhibits greater variability across the manumycin family. For this compound, the starter unit is likely propionyl-CoA, followed by elongation with both acetyl-CoA and propionyl-CoA, leading to its characteristic branched structure.

Assembly and Tailoring

The final steps in the biosynthesis involve the assembly of the core units and polyketide chains, followed by tailoring reactions. A Non-Ribosomal Peptide Synthetase (NRPS) is proposed to be involved in the ligation of the C₅N unit. The final tailoring steps likely involve oxidation and epoxidation to yield the mature this compound molecule.

Putative Biosynthetic Gene Cluster

While the specific gene cluster for this compound from Streptomyces sp. WB-8376 has not been published, analysis of related manumycin BGCs allows for the prediction of the key genes involved. A typical manumycin-type BGC contains genes encoding for:

-

Polyketide Synthases (PKS): Large, modular enzymes responsible for the synthesis of the polyketide chains.

-

Non-Ribosomal Peptide Synthetases (NRPS): Enzymes that incorporate and ligate the C₅N unit.

-

Enzymes for Precursor Supply: Genes involved in the synthesis of the m-C₇N and C₅N cores.

-

Tailoring Enzymes: Oxidoreductases, epoxidases, and transferases that modify the assembled backbone.

-

Regulatory and Resistance Genes: Genes that control the expression of the BGC and provide self-resistance to the producing organism.

The table below outlines the putative genes and their functions in the this compound biosynthetic gene cluster based on homology to other known manumycin BGCs.

| Putative Gene | Proposed Function | Homolog in Asukamycin BGC |

| manP1-P3 | Type I Polyketide Synthase (Lower Chain) | asuP1-P3 |

| manP4-P5 | Type I Polyketide Synthase (Upper Chain) | asuP4-P5 |

| manN | Non-Ribosomal Peptide Synthetase | asuN |

| manC1-C3 | m-C₇N Core Biosynthesis | asuC1-C3 |

| manD1-D3 | C₅N Unit Biosynthesis and Ligation | asuD1-D3 |

| manO1-O4 | Oxidoreductases (Tailoring) | asuO1-O4 |

| manR | Regulatory Protein | asuR |

| manT | Transporter (Resistance) | asuT |

Quantitative Data

Specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics or fermentation titers, are not currently available in the public domain. However, studies on the bioactivity of the related compound, Manumycin A, provide valuable quantitative insights into the potency of this class of molecules.

| Parameter | Value | Target | Organism/Cell Line |

| IC₅₀ (Manumycin A) | 5 µM | Farnesyltransferase | In vitro |

| Kᵢ (Manumycin A) | 1.2 µM | Farnesyltransferase (vs. FPP) | In vitro |

| IC₅₀ (Manumycin A) | 4.15 µM | Farnesyltransferase | Human |

| IC₅₀ (Manumycin A) | 3.16 µM | Farnesyltransferase | C. elegans |

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; FPP: Farnesyl pyrophosphate.

This data highlights the potent enzymatic inhibition that is characteristic of the manumycin class of compounds.

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Heterologous Expression of the Biosynthetic Gene Cluster

This technique is used to produce the natural product in a genetically tractable host organism, facilitating genetic manipulation and pathway characterization.

References

- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Manumycin F: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underpinning the biological activity of Manumycin F. As a member of the manumycin class of antibiotics, its mechanism is often understood in the context of its more extensively studied analogue, Manumycin A. This guide synthesizes current research to detail its primary molecular targets, the signaling pathways it modulates, and its effects on cellular processes, with a focus on its anticancer properties.

Core Mechanisms of Action

This compound is a natural product derived from Streptomyces species.[1] While initially identified for its antibacterial properties, its potential as an anticancer agent has garnered significant interest. The antitumor effects of the manumycin family are multifactorial, stemming from the inhibition of several key cellular enzymes and pathways. This compound specifically has been shown to be active against Gram-positive bacteria, to have moderate inhibitory effects on the farnesylation of the p21 ras protein, and to demonstrate weak cytotoxic activity against the HCT-116 human colon tumor cell line.[1]

The broader and more detailed mechanisms, primarily elucidated through studies of Manumycin A, include:

-

Inhibition of Farnesyltransferase (FTase): The canonical target, leading to disruption of Ras signaling.

-

Inhibition of Thioredoxin Reductase-1 (TrxR-1): A more recently identified key target, leading to oxidative stress.

-

Induction of Reactive Oxygen Species (ROS): A direct consequence of TrxR-1 inhibition, promoting apoptosis.

-

Modulation of Pro-Survival Signaling: Downregulation of the PI3K/AKT pathway.

-

Induction of Apoptosis: Activation of intrinsic apoptotic pathways.

-

Molecular Glue Activity: A novel mechanism involving the stabilization of protein-protein interactions, such as between UBR7 and p53.

Quantitative Data: Inhibitory Concentrations and Efficacy

The following tables summarize the key quantitative data reported for Manumycin A, which serves as a reference for the broader manumycin class, including this compound.

Table 1: In Vitro Enzyme Inhibition

| Target Enzyme | Substrate/Assay Type | Organism/Source | IC50 | Ki | Reference |

|---|---|---|---|---|---|

| Farnesyltransferase (FTase) | Cell-free | Human | 58.03 µM | 4.40 µM | [2][3] |

| Farnesyltransferase (FTase) | Cell-free | C. elegans | 45.96 µM | 3.16 µM | [2][3] |

| Thioredoxin Reductase-1 (TrxR-1) | Pre-incubation | Mammalian | 272 nM | - | [2][4] |

| Thioredoxin Reductase-1 (TrxR-1) | No pre-incubation | Mammalian | 1586 nM | - | [4] |

| Ras Farnesylation | Whole-cell | COLO320-DM cells | 2.51 ± 0.11 µM | - |[5] |

Table 2: Cellular Proliferation and Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | Treatment Duration | IC50 | Reference |

|---|---|---|---|---|

| SW480 | Colorectal Carcinoma | 24 hours | 45.05 µM | [6] |

| Caco-2 | Colorectal Carcinoma | 24 hours | 43.88 µM | [6] |

| COLO320-DM | Colon Tumor | - | 3.58 ± 0.27 µM | [5] |

| LNCaP | Prostate Cancer | 48 hours | 8.79 µM | [2] |

| HEK293 | Human Embryonic Kidney | 48 hours | 6.60 µM | [2] |

| PC3 | Prostate Cancer | 48 hours | 11.00 µM |[2] |

Detailed Molecular Mechanisms and Signaling Pathways

The foundational mechanism attributed to manumycins is the inhibition of farnesyltransferase (FTase).[4][7] This enzyme catalyzes the post-translational addition of a farnesyl group to the C-terminus of proteins, most notably the Ras family of small GTPases.[2][4] Farnesylation is critical for anchoring Ras to the plasma membrane, a prerequisite for its activation and subsequent engagement of downstream effector pathways like the Raf/MEK/ERK cascade, which drives cell proliferation and survival.[5][8]

Manumycin acts as a competitive inhibitor of the farnesyl pyrophosphate (FPP) substrate.[7] By blocking Ras farnesylation, Manumycin prevents its membrane localization and activation, effectively shutting down this key oncogenic signaling pathway.[5][8] However, studies have shown that the concentration of Manumycin A required to inhibit FTase in cell-free assays is relatively high (in the micromolar range), suggesting that this may not be its sole or primary mechanism of action at pharmacologically relevant concentrations.[2][3]

Caption: Inhibition of the Ras/Raf/ERK signaling pathway by this compound.

More recent evidence points to mammalian thioredoxin reductase-1 (TrxR-1) as a high-affinity target of Manumycin A.[2][4] TrxR-1 is a critical enzyme in the thioredoxin system, which maintains cellular redox homeostasis. Manumycin A inhibits TrxR-1 irreversibly through a covalent interaction, with an IC50 value in the nanomolar range (272 nM).[2][4]

Inhibition of TrxR-1 disrupts the cell's ability to scavenge reactive oxygen species (ROS), leading to a significant increase in intracellular oxidative stress.[4][6] This accumulation of ROS serves as a key upstream event that triggers apoptosis through various downstream pathways, including the modulation of the PI3K/AKT pathway and the activation of the xenobiotic apoptotic pathway.[2][6]

Caption: Induction of ROS and apoptosis via TrxR-1 inhibition by this compound.

The PI3K/AKT pathway is a central signaling node that promotes cell growth, survival, and proliferation while inhibiting apoptosis. Studies in colorectal cancer cells have demonstrated that manumycin treatment leads to a time-dependent decrease in the phosphorylation of both PI3K and its primary downstream effector, AKT.[6] This dephosphorylation inactivates the pathway, thereby contributing to the observed antiproliferative and pro-apoptotic effects.

Importantly, this inhibition of PI3K/AKT signaling appears to be a downstream consequence of ROS production. Pre-treatment of cells with the ROS scavenger N-acetylcysteine (NAC) was shown to weaken the inhibitory effect of manumycin on PI3K and AKT phosphorylation, placing ROS generation as an upstream event.[6]

References

- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]

- 3. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Manumycin A Is a Potent Inhibitor of Mammalian Thioredoxin Reductase-1 (TrxR-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Manumycin F as a Farnesyltransferase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manumycin F belongs to the manumycin family of antibiotics, a group of natural products isolated from Streptomyces species.[1] These compounds, particularly the well-studied analog Manumycin A, have garnered significant interest in the field of oncology for their potent inhibitory activity against farnesyltransferase (FTase).[2][3] Farnesylation is a critical post-translational lipid modification required for the proper membrane localization and function of numerous cellular proteins, most notably the Ras family of small GTPases.[3][4] Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase an attractive target for therapeutic intervention.[3][5]

This technical guide provides an in-depth overview of this compound and its class as farnesyltransferase inhibitors, with a focus on their mechanism of action, effects on key signaling pathways, and relevant experimental methodologies. While specific quantitative data for this compound is limited, this guide leverages the extensive research on the closely related Manumycin A to provide a comprehensive understanding of this class of inhibitors. Manumycins E, F, and G have been shown to exert moderate inhibitory effects on the farnesylation of the p21 Ras protein and exhibit weak cytotoxic activity against the human colon tumor cell line HCT-116.[1]

Mechanism of Action

Manumycin-class compounds function as potent and selective inhibitors of farnesyltransferase.[3][6] The primary mechanism of inhibition is competitive with respect to the enzyme's isoprenoid substrate, farnesyl pyrophosphate (FPP).[3][7] This competitive inhibition prevents the transfer of the farnesyl group to the cysteine residue within the C-terminal CAAX motif of substrate proteins like Ras.[8] Without this lipid anchor, Ras proteins cannot associate with the inner leaflet of the plasma membrane, a prerequisite for their participation in downstream signal transduction.[7]

Interestingly, recent studies have suggested that the anticancer effects of Manumycin A at physiologically relevant concentrations may also be attributed to mechanisms independent of FTase inhibition.[1][9] These alternative mechanisms may include the induction of apoptosis through the intrinsic pathway, involving the regulation of the Bcl-2 family of proteins and the activation of caspase-9.[9]

Quantitative Data: Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of Manumycin A against farnesyltransferase and various cancer cell lines. This data for Manumycin A provides a strong indication of the expected potency of other members of the manumycin family, including this compound.

| Assay Type | Enzyme/Cell Line | Inhibitor | IC50 / Ki Value | Reference |

| Cell-Free FTase Inhibition | Human Farnesyltransferase | Manumycin A | IC50: 58.03 µM | [9] |

| Cell-Free FTase Inhibition | C. elegans Farnesyltransferase | Manumycin A | IC50: 45.96 µM | [9] |

| Cell-Free FTase Inhibition | Human Farnesyltransferase | Manumycin A | Ki: 4.40 µM | [9] |

| Cell-Free FTase Inhibition | C. elegans Farnesyltransferase | Manumycin A | Ki: 3.16 µM | [9] |

| Cell-Free FTase Inhibition | Yeast Farnesyltransferase | Manumycin A | Ki: 1.2 µM | [6] |

| p21 Ras Farnesylation | COLO320-DM Cells (Membranes) | Manumycin | IC50: 2.51 ± 0.11 µM | [10] |

| p21 Ras Farnesylation | COLO320-DM Cells (Lysates) | Manumycin | IC50: 2.68 ± 0.20 µM | [10] |

| Cell Line | Cancer Type | Inhibitor | IC50 Value | Reference |

| LNCaP | Prostate Cancer | Manumycin A | 8.79 µM | [9] |

| HEK293 | Human Embryonic Kidney | Manumycin A | 6.60 µM | [9] |

| PC3 | Prostate Cancer | Manumycin A | 11.00 µM | [9] |

| COLO320-DM | Colon Adenocarcinoma | Manumycin | 3.58 ± 0.27 µM | [10] |

Signaling Pathways Affected by this compound

Inhibition of Ras farnesylation by manumycins has profound effects on major downstream signaling cascades that are critical for cell proliferation, survival, and differentiation. The two most well-documented pathways impacted are the MAPK/ERK pathway and the PI3K/Akt pathway.

Ras/Raf/MEK/ERK (MAPK) Pathway

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell growth and division. Manumycin treatment leads to a dose-dependent inhibition of the phosphorylation of ERK2 (p42MAPK), a key downstream effector of Ras.[10]

Caption: Inhibition of the Ras/MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical downstream effector of Ras, playing a key role in cell survival and apoptosis resistance. Manumycin treatment has been shown to inhibit the phosphorylation of both PI3K and Akt in a time-dependent manner.[11] This deactivation of the PI3K/Akt pathway can lead to the induction of apoptosis.

Caption: Disruption of the PI3K/Akt survival pathway by this compound.

Experimental Protocols

Farnesyltransferase Inhibition Assay (Continuous Fluorescence Assay)

This protocol is adapted from a method used to determine the IC50 values of Manumycin A for farnesyltransferase.[9]

Objective: To quantify the inhibitory effect of this compound on farnesyltransferase activity in a cell-free system.

Materials:

-

Purified human farnesyltransferase

-

Dansyl-GCVLS (fluorescent peptide substrate)

-

Farnesyl pyrophosphate (FPP)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, Dansyl-GCVLS (e.g., 8 µM final concentration), and FPP (e.g., 2 µM final concentration).

-

Add increasing concentrations of this compound (e.g., 0.1 µM to 200 µM) to the wells of the 96-well plate. Include a DMSO vehicle control.

-

Initiate the reaction by adding purified farnesyltransferase to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature (e.g., 30°C for human FTase).

-

Monitor the increase in fluorescence over time. The farnesylation of the Dansyl-GCVLS peptide results in a change in its fluorescence properties.

-

Calculate the initial reaction velocities for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a continuous fluorescence farnesyltransferase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[9]

Objective: To determine the IC50 of this compound in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear tissue culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells per well) and allow them to adhere overnight.

-

The next day, treat the cells with a range of concentrations of this compound (e.g., 1 µM to 60 µM) for a specified duration (e.g., 48 hours). Include a DMSO vehicle control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.

Western Blot Analysis of Ras Pathway Activation

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the Ras signaling pathway following treatment with this compound.

Objective: To determine the effect of this compound on the phosphorylation of ERK and Akt.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to approximately 80% confluency and treat with this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK).

Conclusion

This compound, as a member of the manumycin class of natural products, holds promise as a farnesyltransferase inhibitor for anticancer research and development. Its mechanism of action, centered on the inhibition of Ras farnesylation, leads to the disruption of critical oncogenic signaling pathways, including the MAPK/ERK and PI3K/Akt cascades. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and related compounds. While more specific quantitative data on this compound is needed, the extensive research on Manumycin A provides a strong foundation for its evaluation as a potential therapeutic agent. The emerging understanding of FTase-independent mechanisms of action for this class of compounds also opens new avenues for research into their full therapeutic potential.

References

- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]

- 7. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Manumycin F: A Technical Guide to its Role in Inhibiting p21 Ras Protein Farnesylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Manumycin F's role as an inhibitor of p21 ras protein farnesylation. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the mechanism of action, quantitative inhibitory data, experimental protocols, and relevant signaling pathways.

Introduction: The Significance of Ras Farnesylation and its Inhibition

The Ras family of small GTPases, particularly the p21 Ras protein, are critical regulators of cellular signal transduction pathways that govern cell growth, differentiation, and survival.[1] The biological activity of Ras proteins is contingent upon their localization to the inner surface of the plasma membrane. This localization is achieved through a series of post-translational modifications, the first and most crucial of which is the farnesylation of a cysteine residue within the C-terminal CAAX box.[1] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).

Mutations in Ras genes are prevalent in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation. Consequently, the inhibition of FTase has emerged as a promising therapeutic strategy for cancer treatment. By preventing the farnesylation of Ras, its membrane association is blocked, thereby abrogating its downstream signaling functions.

This compound, a natural product isolated from Streptomyces sp., belongs to a class of antibiotics that have demonstrated inhibitory effects on the farnesylation of the p21 ras protein.[2] While specific quantitative data for this compound is limited, extensive research on its close structural and functional analog, Manumycin A, provides valuable insights into its mechanism and potency.

Quantitative Inhibitory Data

The following table summarizes the inhibitory activity of Manumycin A, which serves as a strong proxy for this compound, against farnesyltransferase and its effects on various cancer cell lines. It is important to note that Manumycin A has been shown to be a competitive inhibitor with respect to farnesyl pyrophosphate (FPP).

| Inhibitor | Target | Assay Type | IC50 / Ki | Cell Lines | Effect | Reference |

| Manumycin A | Human Farnesyltransferase | Cell-free (fluorescence) | IC50: 58.03 μM | N/A | Enzyme Inhibition | |

| Manumycin A | Human Farnesyltransferase | Cell-free (fluorescence) | Ki: 4.40 μM | N/A | Enzyme Inhibition | |

| Manumycin A | C. elegans Farnesyltransferase | Cell-free (fluorescence) | IC50: 45.96 μM | N/A | Enzyme Inhibition | |

| Manumycin A | C. elegans Farnesyltransferase | Cell-free (fluorescence) | Ki: 3.16 μM | N/A | Enzyme Inhibition | |

| Manumycin A | LNCaP (Prostate Cancer) | Cell-based (viability) | IC50: 8.79 μM | LNCaP | Inhibition of Cell Viability | |

| Manumycin A | HEK293 (Human Embryonic Kidney) | Cell-based (viability) | IC50: 6.60 μM | HEK293 | Inhibition of Cell Viability | |

| Manumycin A | PC3 (Prostate Cancer) | Cell-based (viability) | IC50: 11.00 μM | PC3 | Inhibition of Cell Viability |

Signaling Pathways and Mechanism of Action

The primary mechanism by which this compound exerts its effects is through the competitive inhibition of farnesyltransferase. This action directly impacts the Ras signaling pathway, a critical cascade in cellular regulation.

The Ras Signaling Pathway

The following diagram illustrates the canonical Ras signaling pathway, which is initiated by the activation of receptor tyrosine kinases (RTKs) and culminates in the regulation of gene expression related to cell proliferation and survival.

Caption: The Ras/MAPK signaling cascade.

Inhibition of p21 Ras Farnesylation by this compound

This compound's structural similarity to farnesyl pyrophosphate allows it to bind to the active site of farnesyltransferase, thereby preventing the transfer of a farnesyl group to the p21 Ras protein. This inhibition is a critical step in disrupting the oncogenic activity of mutant Ras.

Caption: Mechanism of this compound inhibition.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the efficacy of this compound in inhibiting p21 Ras farnesylation and its downstream cellular effects.

Farnesyltransferase Activity Assay (In Vitro)

This protocol describes a fluorescence-based assay to quantify the inhibitory effect of this compound on farnesyltransferase activity in a cell-free system.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant farnesyltransferase, and the dansylated peptide substrate in each well of a 96-well plate.

-

Add varying concentrations of this compound to the experimental wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding FPP to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 520 nm. The farnesylation of the dansylated peptide leads to an increase in fluorescence.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of p21 Ras Farnesylation

This protocol outlines the steps to assess the level of farnesylated p21 Ras in cultured cells treated with this compound.

Materials:

-

Cell culture medium and supplements

-

Cancer cell line of interest (e.g., with a known Ras mutation)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-Ras (recognizing both farnesylated and unfarnesylated forms), anti-farnesylated Ras (specific), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of farnesylated and total Ras in each sample, normalized to the loading control. A decrease in the farnesylated Ras band in this compound-treated samples indicates inhibition.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound, from initial in vitro screening to cellular analysis.

Caption: A typical experimental workflow.

Conclusion

This compound, and its well-studied analog Manumycin A, are potent inhibitors of farnesyltransferase, a key enzyme in the activation of p21 Ras. By competitively inhibiting the binding of farnesyl pyrophosphate, these compounds effectively block the farnesylation of Ras, leading to the disruption of downstream signaling pathways that are critical for cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound as an anti-cancer agent. Further studies are warranted to fully elucidate the specific inhibitory profile of this compound and to explore its efficacy in various preclinical cancer models.

References

Cytotoxic effects of Manumycin F on cancer cell lines

An In-depth Technical Guide on the Cytotoxic Effects of Manumycin F on Cancer Cell Lines

Introduction

This compound, a natural metabolite derived from Streptomyces parvulus, has emerged as a compound of significant interest in oncology research.[1][2] Initially identified as a farnesyltransferase inhibitor (FTI), its primary mechanism was thought to be the disruption of Ras protein function, a key regulator in cell proliferation and survival signaling pathways.[3][4][5] Mutated Ras proteins, which are constitutively active, are implicated in the development of numerous human cancers, making FTIs a logical therapeutic target.[5] Extensive research has since revealed that this compound's antitumor effects are multifaceted, extending beyond simple Ras inhibition to include the induction of reactive oxygen species (ROS), modulation of critical survival pathways like PI3K/AKT, and the triggering of apoptosis in a wide array of cancer cell lines.[1][2][6] This guide provides a comprehensive overview of the cytotoxic effects of this compound, detailing its impact on various cancer cell lines, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound has been quantified across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. These values, which can vary based on the cell line and the duration of exposure, underscore the compound's broad-spectrum anti-proliferative activity.[7]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |

|---|---|---|---|

| SW480 (Colorectal) | 45.05 | 24 | [1] |

| Caco-2 (Colorectal) | 43.88 | 24 | [1] |

| COLO320-DM (Colon) | 3.58 | Not Specified | [4] |

| LNCaP (Prostate) | 8.79 | 48 | [8] |

| PC3 (Prostate) | 11.00 | 48 | [8] |

| Tca8113 (Tongue Carcinoma) | 11.33 | Not Specified | [9] |

| SUIT-2 (Pancreatic) | Lower than wild-type Ras | Not Specified | [10] |

| MIA PaCa-2 (Pancreatic) | Lower than wild-type Ras | Not Specified | [10] |

| AsPC-1 (Pancreatic) | Lower than wild-type Ras | Not Specified |[10] |

Mechanism of Action: Signaling Pathways

This compound exerts its cytotoxic effects by intervening in critical signaling cascades that govern cell survival and proliferation. Its best-characterized role is the inhibition of farnesyltransferase, which prevents the post-translational modification necessary for Ras protein localization to the cell membrane and subsequent activation.[3][5][11] This blockade disrupts downstream signaling through both the PI3K/AKT and Raf/MEK/ERK pathways. Furthermore, recent studies have highlighted that this compound induces significant oxidative stress by increasing intracellular ROS levels, which in turn contributes to the inhibition of these survival pathways and promotes apoptosis.[1][2][12]

References

- 1. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of growth and invasive activity of human pancreatic cancer cells by a farnesyltransferase inhibitor, manumycin [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Manumycin F: A Potent Modulator of the PI3K-AKT Signaling Pathway

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of Manumycin F, a naturally derived microbial metabolite, and its significant impact on the critical PI3K-AKT signaling pathway. This compound, initially recognized as a farnesyltransferase inhibitor, has demonstrated compelling antitumor properties by modulating this key cellular cascade. This guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further investigation and drug development efforts.

Introduction to this compound

This compound is a member of the manumycin class of antibiotics isolated from Streptomyces sp.[1] It is a polyketide with a complex chemical structure (C31H34N2O7) characterized by an epoxycyclohexenone moiety.[2] While initially investigated for its antibacterial properties and its ability to inhibit the farnesylation of the Ras protein, recent studies have unveiled its broader mechanism of action, including the potent inhibition of the PI3K-AKT signaling pathway.[1][3] This has positioned this compound as a compound of interest in oncology research.

The PI3K-AKT Signaling Pathway: A Central Regulator of Cell Fate

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[4][5][6] Its deregulation is a hallmark of many human cancers, leading to uncontrolled cell growth and resistance to apoptosis.[4][5] The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[4] Activated (phosphorylated) AKT then modulates a multitude of downstream targets to orchestrate various cellular responses.[4][7]

This compound's Mechanism of Action on the PI3K-AKT Pathway

Research has demonstrated that this compound exerts its antitumor effects, at least in part, by directly interfering with the PI3K-AKT signaling cascade. The primary mechanism involves the inhibition of the phosphorylation of both PI3K and AKT, thereby attenuating the entire downstream signaling pathway.[3][7][8]

Induction of Reactive Oxygen Species (ROS)

A key aspect of this compound's activity is its ability to induce the generation of reactive oxygen species (ROS) within cancer cells.[7][8] This increase in oxidative stress appears to be an upstream event that leads to the subsequent inhibition of the PI3K-AKT pathway.[7] The accumulation of ROS can disrupt cellular homeostasis and trigger apoptotic cell death. Studies have shown that the use of an ROS inhibitor, N-acetyl-l-cysteine (NAC), can attenuate the inhibitory effects of this compound on the PI3K-AKT pathway.[7][8]

Downregulation of Key Signaling Molecules

Treatment of cancer cells with this compound leads to a time-dependent decrease in the phosphorylated forms of both PI3K (p-PI3K) and AKT (p-AKT).[7][8] This reduction in activation of these key kinases blocks the transduction of survival signals.

Induction of Apoptosis

By inhibiting the pro-survival PI3K-AKT pathway, this compound effectively promotes apoptosis, or programmed cell death, in cancer cells. This is evidenced by the downstream effects on apoptotic markers. The inhibition of AKT activation leads to a decrease in the expression of anti-apoptotic proteins and an increase in the activity of pro-apoptotic proteins. Specifically, this compound treatment has been shown to lead to the activation of caspase-9, a key initiator of the intrinsic apoptotic pathway, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[7][8]

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on cancer cell proliferation and the PI3K-AKT pathway are both dose- and time-dependent.[7][8] The following table summarizes the observed effects of this compound on colorectal cancer (CRC) cell lines.

| Cell Line | Treatment | Observed Effect | Reference |

| SW480 | 10 µM this compound (0, 12, 24, 48 hours) | Time-dependent decrease in p-PI3K and p-AKT expression. | [7] |

| Caco-2 | 10 µM this compound (0, 12, 24, 48 hours) | Time-dependent decrease in p-PI3K and p-AKT expression. | [7] |

| SW480 | This compound (dose- and time-dependent) | Inhibition of cell proliferation and induction of apoptosis. | [7] |

| Caco-2 | This compound (dose- and time-dependent) | Inhibition of cell proliferation and induction of apoptosis. | [7] |

| HepG2 | This compound | Inhibition of p85/PI3K and Akt phosphorylation. | [3][9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the PI3K-AKT pathway.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding : Plate cancer cells (e.g., SW480, Caco-2) in 96-well plates at a density of 5x10³ cells per well and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition : After the treatment period, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Western Blot Analysis for Protein Phosphorylation

This technique is employed to determine the levels of total and phosphorylated PI3K and AKT.

-

Cell Lysis : Treat cells with this compound for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE : Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Cell Treatment : Treat cells with this compound for the indicated times.

-

Cell Harvesting : Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining : Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Visualizing the Molecular Interactions and Workflows

This compound's Impact on the PI3K-AKT Signaling Pathway

Caption: this compound induces ROS, inhibiting PI3K and AKT phosphorylation, leading to apoptosis.

Experimental Workflow for Investigating this compound

Caption: A typical workflow for studying this compound's effects on cancer cells in vitro.

Conclusion and Future Directions

This compound represents a promising natural compound with significant anticancer potential, largely attributed to its ability to inhibit the PI3K-AKT signaling pathway. Its dual action of inducing ROS and subsequently blocking key survival signals makes it an attractive candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular target of this compound that leads to ROS production and a more comprehensive understanding of its pharmacokinetic and pharmacodynamic properties. Furthermore, investigating its efficacy in combination with other chemotherapeutic agents could pave the way for novel and more effective cancer treatment strategies.

References

- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (156317-47-4) for sale [vulcanchem.com]

- 3. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Machine learning developed a PI3K/Akt pathway-related signature for predicting prognosis and drug sensitivity in ovarian cancer | Aging [aging-us.com]

- 6. mdpi.com [mdpi.com]

- 7. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Manumycin F: A Technical Guide to its Natural Sources and Fermentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Manumycin F, a member of the manumycin class of antibiotics. The focus is on its natural origins, production through fermentation, and the biochemical pathways it influences. This document is intended to be a valuable resource for researchers and professionals involved in natural product discovery, antibiotic development, and cancer research.

Natural Sources of this compound

This compound is a secondary metabolite produced by actinomycete bacteria, which are well-known for their ability to synthesize a wide array of bioactive compounds. The primary identified natural source of this compound is a specific strain of Streptomyces.

Producing Organism

This compound, along with its co-metabolites Manumycins E and G, has been isolated from the culture broth of Streptomyces sp. strain WB-8376[1]. While this is the definitive source, other species of Streptomyces and related actinomycetes are prolific producers of other manumycin-type compounds, suggesting that screening of similar strains could yield new analogs or improved producers of this compound. Other notable manumycin-producing species include:

-

Streptomyces nodosus ssp. asukaensis : Producer of Asukamycin[3].

-

Streptomyces aureus SOK1/5-04 : Producer of Colabomycin E[3].

-

Saccharothrix espanaensis DSM44229 : Contains a cryptic manumycin-type biosynthetic gene cluster[5].

-

Streptomyces griseoaurantiacus : A marine-derived species that produces manumycin-type derivatives[6].

-

Streptomyces sp. K106 : Producer of Nisamycin[7].

-

Streptomyces actuosus : Appears to be the producer of Alisamycin[8].

-

Streptomyces griseoflavus : Producer of Colabomycins[9].

The isolation of novel manumycin derivatives from various Streptomyces species, including those from marine environments, highlights the broad distribution of this biosynthetic capability within the genus[6].

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of the producing organism, Streptomyces sp. WB-8376. Optimization of fermentation parameters is crucial for maximizing the yield of the desired metabolite. While specific details for strain WB-8376 are not extensively published, general principles for Streptomyces fermentation can be applied.

General Fermentation Parameters for Streptomyces

The following table summarizes typical fermentation conditions that can be optimized for the production of secondary metabolites, like manumycins, from Streptomyces species.

| Parameter | Typical Range/Condition | Significance |

| Carbon Source | Starch, Glucose, Mannitol | Provides energy and building blocks for biosynthesis. |

| Nitrogen Source | Casein, Peptone, Yeast Extract, Soybean Meal | Essential for amino acid and enzyme synthesis. |

| Initial pH | 6.0 - 8.0 | Influences enzyme activity and nutrient uptake. |

| Temperature | 25 - 35°C | Affects microbial growth rate and enzyme stability. |

| Incubation Time | 6 - 12 days | Secondary metabolite production often occurs in the stationary phase. |

| Aeration | Shaking (e.g., 150-220 rpm) or Sparging | Most Streptomyces are aerobic; oxygen is critical for growth and biosynthesis. |

| Inoculum Volume | 4 - 5% (v/v) | Affects the lag phase and overall fermentation kinetics. |

This data is compiled from general knowledge of Streptomyces fermentation and may require optimization for this compound production.

A potential starting point for the fermentation medium could be the YMS medium, which has been used for the cultivation of other manumycin-producing Streptomyces species.

| Component | Concentration (g/L) |

| Yeast Extract | 1.5 |

| Amylogen (Starch) | 10 |

| Potassium Nitrate (KNO₃) | 1 |

This medium composition was used for the fermentation of Streptomyces sp. OC1401, a producer of other manumycin-type derivatives.

Experimental Protocols

Generalized Fermentation and Isolation Workflow

The following diagram illustrates a typical workflow for the production and isolation of manumycin-class antibiotics from a Streptomyces culture.

Caption: A generalized workflow for the production and isolation of this compound.

Methodological Details

-

Fermentation: The producing strain, Streptomyces sp. WB-8376, would be cultured in a suitable liquid medium, such as the YMS medium mentioned above, under aerobic conditions at a controlled temperature and pH. The fermentation would be carried out for several days to allow for the accumulation of secondary metabolites.

-